D-Arabinose-3-13C
Description
Properties
Molecular Formula |
C₄¹³CH₁₀O₅ |
|---|---|
Molecular Weight |
151.12 |
Synonyms |
D-[3-13C]Arabinose |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isotopomers of D-Arabinose
Different carbon positions labeled with ¹³C alter the utility of the compound in specific research contexts:
Key Findings :
Comparison with L-Arabinose Isomers
L-Arabinose, the enantiomer of D-arabinose, exhibits distinct biochemical interactions:
Key Differences :
- Safety Profile: Unlike D-arabinose, some suppliers classify L-arabinose as hazardous due to its irritant properties .
Physicochemical and Regulatory Comparison
Physicochemical Properties
Regulatory Compliance
- REACH/CLP Classification: this compound and its analogues are classified as non-hazardous under EU regulations .
- Environmental Impact: None meet PBT/vPvB (persistent, bioaccumulative, toxic) criteria .
Research and Commercial Considerations
Q & A
Basic Research Questions
Q. How is D-Arabinose-3-¹³C synthesized, and what analytical methods validate its isotopic purity?
- Methodological Answer : D-Arabinose-3-¹³C is synthesized via isotopic labeling, typically using precursor molecules enriched with ¹³C at the C3 position. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the ¹³C label and mass spectrometry (MS) to quantify isotopic enrichment (>99%) . For example, NMR analysis of the labeled compound will show distinct ¹³C peaks at the C3 position compared to unlabeled D-arabinose .
Q. What safety precautions are critical when handling D-Arabinose-3-¹³C in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.
- Storage : Store at -20°C in airtight containers to maintain stability and prevent isotopic exchange .
- Waste Disposal : Follow institutional guidelines for disposing of isotopically labeled compounds to avoid environmental contamination .
Q. How does D-Arabinose-3-¹³C differ structurally and functionally from unlabeled D-Arabinose?
- Methodological Answer : The ¹³C label at the C3 position does not alter the chemical reactivity of D-arabinose but enables tracking of metabolic pathways via isotopic tracing. For instance, in enzymatic assays, the labeled carbon allows precise measurement of glucose dehydrogenase inhibition kinetics using isotope-ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How can D-Arabinose-3-¹³C be used to resolve contradictions in metabolic flux analysis (MFA) studies?
- Methodological Answer : Discrepancies in MFA often arise from incomplete tracer incorporation or isotopic dilution. D-Arabinose-3-¹³C can address these by:
- Targeted Tracer Design : Using position-specific labeling to track carbon flow in pentose phosphate pathways.
- Data Validation : Combining LC-MS and ¹³C-NMR to cross-validate flux distributions and correct for isotopic scrambling .
- Example: In microbial studies, discrepancies in arabinose utilization pathways can be resolved by comparing ¹³C enrichment patterns in intracellular metabolites .
Q. What experimental design principles ensure reproducibility in enzyme inhibition studies using D-Arabinose-3-¹³C?
- Methodological Answer : Key principles include:
- Control Groups : Use unlabeled D-arabinose to distinguish isotope effects from intrinsic enzyme inhibition.
- Dose-Response Curves : Measure inhibition constants (Ki) under varying ¹³C-labeled substrate concentrations.
- Replicates : Perform triplicate assays to account for variability in isotopic labeling efficiency .
- Example: For glucose dehydrogenase studies, pre-incubate the enzyme with labeled and unlabeled substrates to compare binding affinities via isothermal titration calorimetry (ITC) .
Q. How can researchers optimize isotopic tracing protocols for D-Arabinose-3-¹³C in complex biological systems?
- Methodological Answer : Optimization involves:
- Tracer Concentration : Use minimal effective doses to avoid metabolic stress (e.g., 0.1–1 mM in cell cultures).
- Time-Course Sampling : Collect samples at multiple time points to capture dynamic labeling patterns.
- Computational Modeling : Integrate data with tools like INCA (Isotopomer Network Compartmental Analysis) to model flux networks .
- Example: In plant studies, pulse-chase experiments with D-Arabinose-3-¹³C can map carbon allocation to lignin vs. cellulose biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
